methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478089
InChI: InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC17478089

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12)
Standard InChI Key SJVWBOQVRZYUIU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(N1)N=C(C=C2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate features a pyrrolo[2,3-b]pyridine core, where a pyrrole ring is fused to a pyridine ring at the 2,3- and 3,2-positions, respectively. The amino group at the 6-position and the methyl carboxylate at the 2-position enhance solubility and reactivity, making the compound amenable to further derivatization .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H9N3O2\text{C}_9\text{H}_9\text{N}_3\text{O}_2
Molecular Weight191.19 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point347.5 ± 22.0 °C

Synthesis and Reaction Pathways

Synthetic Methodologies

The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. Adaptations of classical indole syntheses, such as the Madelung and Fischer methods, are employed to construct the pyrrolopyridine scaffold. For example, cyclization reactions using precursors like 2-aminopyridine derivatives under basic conditions yield the fused ring system.

A representative synthesis involves:

  • Cyclization: Reaction of 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C for 4 hours .

  • Functionalization: Subsequent nitration or bromination at the 3-position to introduce substituents.

Table 2: Example Reaction Conditions

StepReagents/ConditionsYieldReference
1TBAF in THF, 70°C, 4 h69%
2KMnO4\text{KMnO}_4, acidic conditionsN/A

Reactivity and Derivatives

The compound undergoes electrophilic substitution at the 3-position due to electron-rich regions in the pyrrole ring. Common reactions include:

  • Nitration: Introduction of nitro groups using nitric acid.

  • Halogenation: Bromination or iodination with elemental halogens.

  • Reduction: Conversion of nitro groups to amines using LiAlH4\text{LiAlH}_4.

Biological Activities and Mechanisms

Table 3: FGFR Inhibitory Activity of Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h7925712

Apoptosis and Metastasis Suppression

In breast cancer 4T1 cells, derivative 4h (structurally analogous to methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) induced apoptosis via caspase-3 activation and suppressed migration/invasion by downregulating matrix metalloproteinases (MMPs) .

Comparative Analysis with Related Pyrrolopyridines

Positional Isomerism and Activity

The biological activity of pyrrolopyridine derivatives is highly dependent on substituent positioning. For instance:

  • Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate: Shows moderate kinase inhibition but lower solubility due to the carboxylate group at the 5-position .

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Exhibits reduced FGFR affinity compared to the 2-carboxylate analog, highlighting the importance of the carboxylate’s position .

Future Directions and Applications

Therapeutic Development

The low molecular weight and high potency of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives make them promising leads for oral anticancer agents. Future studies should focus on:

  • Optimizing pharmacokinetics: Enhancing bioavailability through prodrug strategies.

  • Combination therapies: Pairing FGFR inhibitors with immune checkpoint blockers.

Structural Modifications

Introducing electron-withdrawing groups at the 3-position or alkyl chains at the 1-position could improve target selectivity and reduce off-target effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator